4-Chloro-N-methyl-3-(trifluoromethyl)aniline

Catalog No.
S3312954
CAS No.
42265-69-0
M.F
C8H7ClF3N
M. Wt
209.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N-methyl-3-(trifluoromethyl)aniline

CAS Number

42265-69-0

Product Name

4-Chloro-N-methyl-3-(trifluoromethyl)aniline

IUPAC Name

4-chloro-N-methyl-3-(trifluoromethyl)aniline

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

InChI

InChI=1S/C8H7ClF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3

InChI Key

JROALZWBRUFSCN-UHFFFAOYSA-N

SMILES

CNC1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)C(F)(F)F

4-Chloro-N-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3N. It features a chloro group and a trifluoromethyl group attached to an aniline structure, which imparts unique chemical properties. The compound is characterized by its moderate density of approximately 1.4 g/cm³ and a boiling point of around 255°C . This compound is part of a larger class of substituted anilines, which are known for their diverse applications in pharmaceuticals and agrochemicals.

The reactivity of 4-Chloro-N-methyl-3-(trifluoromethyl)aniline can be attributed to its functional groups. Key reactions include:

  • Electrophilic Substitution: The presence of the trifluoromethyl group enhances the electrophilic character of the aromatic ring, making it more susceptible to further substitutions.
  • Nucleophilic Reactions: The nitrogen atom in the aniline structure can participate in nucleophilic reactions, allowing for the formation of various derivatives.
  • Reduction Reactions: The compound may undergo reduction to yield amines, which can be useful intermediates in organic synthesis.

Research indicates that 4-Chloro-N-methyl-3-(trifluoromethyl)aniline exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, playing a role in biochemical pathways. Its structural characteristics suggest potential applications in medicinal chemistry, particularly as a lead compound for developing pharmaceuticals targeting specific biological pathways.

Several synthesis methods have been reported for 4-Chloro-N-methyl-3-(trifluoromethyl)aniline:

  • N-Methylation of 4-Chloro-3-(trifluoromethyl)aniline: This method involves methylating the nitrogen atom of 4-Chloro-3-(trifluoromethyl)aniline using methyl iodide or another methylating agent.
  • Direct Fluorination: Starting from 4-Chloroaniline, fluorination can be achieved using trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
  • Substitution Reactions: The compound can also be synthesized through various substitution reactions involving chloro and trifluoromethyl precursors.

4-Chloro-N-methyl-3-(trifluoromethyl)aniline finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Agrochemicals: The compound is utilized in the development of pesticides and herbicides, leveraging its chemical properties to enhance efficacy.
  • Material Science: Its unique structure makes it suitable for use in advanced materials and coatings.

Studies on the interactions of 4-Chloro-N-methyl-3-(trifluoromethyl)aniline with biological macromolecules reveal its potential as a modulator of enzyme activity. It has been observed to affect protein conformations and enzyme kinetics, suggesting that it could be used to design inhibitors or activators for specific biochemical pathways.

Several compounds share structural similarities with 4-Chloro-N-methyl-3-(trifluoromethyl)aniline. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Chloro-N-methyl-3-(trifluoromethyl)anilineC8H7ClF3NContains both chloro and trifluoromethyl groups
4-Methyl-3-(trifluoromethyl)anilineC8H8F3NLacks chlorine; contains a methyl group instead
3-Chloro-N-methyl-4-(trifluoromethyl)anilineC8H8ClF3NChlorine and trifluoromethyl groups are swapped

The distinct combination of both chloro and trifluoromethyl groups in 4-Chloro-N-methyl-3-(trifluoromethyl)aniline sets it apart from other similar compounds, making it particularly valuable in targeted applications within pharmaceuticals and agrochemicals.

Palladium-Catalyzed Reductive Amination Pathways

Palladium-catalyzed reductive amination has emerged as a versatile method for synthesizing primary and secondary amines, including 4-chloro-N-methyl-3-(trifluoromethyl)aniline. A landmark study demonstrated that palladium nanoparticles (Pd-NPs) act as dual-function catalysts, facilitating both reductive amination of carbonyl compounds and hydrogenation of intermediate imines under mild conditions.

The reaction typically involves treating a trifluoromethyl-substituted carbonyl precursor with methylamine in aqueous media under 1 atm H₂ pressure. Pd-NPs stabilized on carbon supports enable the process to proceed at room temperature, achieving yields exceeding 95%. Key advantages include the elimination of harsh reducing agents and compatibility with aqueous environments, which aligns with green chemistry principles.

Table 1: Optimized Conditions for Pd-Catalyzed Reductive Amination

ParameterValue
CatalystPd nanoparticles (5 wt% loading)
Pressure1 atm H₂
Temperature25°C
SolventH₂O
Reaction Time12–24 hours
Yield92–99%

Mechanistically, H₂ activates the Pd-NPs, enabling simultaneous imine formation and reduction. Control experiments confirm that omitting H₂ results in negligible conversion, underscoring its role in catalytic cycles. This method’s scalability is limited only by catalyst recovery, though recent advances in magnetic Pd nanocomposites offer solutions for industrial applications.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides a direct route to 4-chloro-N-methyl-3-(trifluoromethyl)aniline by displacing chloro groups on activated arenes. The electron-withdrawing trifluoromethyl group meta to the chloro substituent enhances the ring’s electrophilicity, facilitating attack by methylamine nucleophiles.

Kinetic studies on analogous systems reveal that reaction rates depend critically on the electronic effects of substituents. For example, 4-chloro-3,5-dinitrobenzotrifluoride reacts with aniline derivatives at rates proportional to the nucleophile’s basicity, with Hammett substituent constants (σ⁺) correlating linearly with log(rate). Introducing methyl groups ortho to the amine further accelerates substitution by sterically shielding the transition state from solvation effects.

Table 2: Rate Constants for SNAr of 4-Chloro-3-(trifluoromethyl)nitrobenzene with Substituted Anilines

Substituent (X)σ⁺ Valuek (L/mol·s) at 25°C
-OCH₃-0.780.45
-CH₃-0.310.28
-H0.000.15
-NO₂+0.820.02

Copper-catalyzed adaptations of the Sandmeyer reaction offer alternative pathways. By treating aryl diazonium salts with Umemoto’s trifluoromethylating reagent (CF₃SO₂Na) and copper powder, trifluoromethyl groups are installed regioselectively. Subsequent chlorination and methylation yield the target compound, though this multi-step approach requires careful optimization to minimize byproducts.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of trifluoromethylated anilines by reducing reaction times from hours to minutes while improving yields. A solvent-free protocol using K-10 montmorillonite as a solid acid catalyst achieves near-quantitative yields of imine intermediates, which are subsequently reduced to the target amine.

Table 3: Microwave-Assisted Synthesis of Trifluoromethylated Imines

EntryAmineTime (min)Yield (%)
1Methylamine3090
2Benzylamine4595
3o-Toluidine2195

Key advantages include:

  • Rapid Heating: Microwave irradiation ensures uniform temperature distribution, critical for avoiding thermal degradation of the trifluoromethyl group.
  • Catalyst Reusability: K-10 montmorillonite retains activity for up to five cycles without significant loss in yield.
  • Stereoselectivity: Exclusive formation of the (E)-imine isomer simplifies downstream hydrogenation to the desired amine.

For deactivated substrates, superacidic Nafion-H catalysts under pressurized conditions (175°C) achieve comparable efficiencies, though catalyst degradation remains a limitation.

Continuous Flow Reactor Implementations

Continuous flow reactors address scalability and safety challenges inherent in batch synthesis. A recent study demonstrated that α-trifluoromethylthiolated esters and amides—structurally analogous to 4-chloro-N-methyl-3-(trifluoromethyl)aniline—are synthesized efficiently in flow systems with residence times under 10 minutes.

Table 4: Continuous Flow Parameters for Trifluoromethylated Amines

ParameterValue
Reactor Type

Chlorine Substituent Electronic Effects on Aromatic Reactivity

The chlorine atom at the 4-position of 4-Chloro-N-methyl-3-(trifluoromethyl)aniline exerts a dual electronic influence on aromatic reactivity. As an electron-withdrawing group (EWG) via inductive effects, chlorine reduces electron density across the benzene ring, deactivating it toward electrophilic aromatic substitution (EAS) [5]. However, partial resonance donation from chlorine’s lone pairs creates localized electron-rich regions. In this compound, the chlorine’s meta relationship to the trifluoromethyl group amplifies its deactivating effect, directing incoming electrophiles to the ortho and para positions relative to the methylamino group [5].

Density functional theory (DFT) calculations demonstrate that the chlorine substituent increases the energy barrier for EAS by 12–15 kJ/mol compared to unsubstituted aniline derivatives [5]. This is corroborated by kinetic studies showing a 40% reduction in nitration rates when chlorine is present [2]. The table below summarizes electronic effects on reaction rates:

Substituent CombinationNitration Rate (rel. to aniline)Major Product Position
-Cl, -CF₃, -NMe₂0.62Ortho to -NMe₂
-CF₃, -NMe₂0.85Para to -NMe₂

These results highlight chlorine’s role in modulating both reactivity and regioselectivity through competitive inductive and resonance effects [2] [5].

Trifluoromethyl Group Influence on Transition State Stabilization

The trifluoromethyl (-CF₃) group at the 3-position significantly stabilizes transition states through its strong inductive electron-withdrawing effect. This polarizes the aromatic ring, creating partial positive charges at positions ortho and para to -CF₃, which facilitates nucleophilic attack [4]. In Suzuki-Miyaura coupling reactions, the -CF₃ group lowers the activation energy by 18–22 kJ/mol by stabilizing negatively charged intermediates through dipole interactions [2].

Comparative studies with methyl (-CH₃) analogs reveal distinct mechanistic pathways:

  • Charge Distribution: The -CF₃ group induces a 0.15 e⁻ deficit at the adjacent carbon, versus 0.05 e⁻ for -CH₃ [4].
  • Transition State Geometry: Reactions involving -CF₃ exhibit earlier transition states (Hammett ρ = +1.8) compared to -CH₃ (ρ = +0.9), indicating greater charge separation [5].

In palladium-catalyzed aminations, the -CF₃ group accelerates oxidative addition by 30% due to enhanced aryl halide electrophilicity [2]. This stabilization is critical in multi-step syntheses, where intermediates with -CF₃ show 92% conversion efficiency versus 67% for non-fluorinated analogs under identical conditions [4].

Solvent Polarity Effects on Intermediate Formation

Solvent polarity governs the stability of charged intermediates during 4-Chloro-N-methyl-3-(trifluoromethyl)aniline synthesis. Polar aprotic solvents like dimethylformamide (DMF) stabilize zwitterionic transition states in nucleophilic substitutions, while non-polar solvents favor radical intermediates.

Key findings from solvent screening experiments include:

SolventDielectric Constant (ε)Intermediate Lifetime (ms)Reaction Yield (%)
Water80.12.1 ± 0.378 [2]
Toluene2.40.7 ± 0.142 [2]
DMF36.75.6 ± 0.589 [2]

In aqueous media, the hydrophilic -CF₃ group participates in hydrogen bonding, extending intermediate lifetimes by 200% compared to toluene [2]. This aligns with Green Chemistry protocols where water enhances yields through hydrophobic collapse effects [2]. Conversely, toluene’s low polarity promotes π-π stacking between aromatic intermediates, leading to premature precipitation and reduced yields [4].

Temperature-dependent studies in DMF reveal an Arrhenius pre-exponential factor (A) of 1.2 × 10¹³ s⁻¹, suggesting solvent-stabilized transition states dominate the reaction pathway [4].

Heterogeneous Catalyst Design for Selective Methylation

Carbon-Supported Metal Catalysts

Carbon-supported platinum catalysts have emerged as highly effective systems for N-methylation of aromatic amines using methanol as a sustainable methylating agent [4]. Research demonstrates that platinum nanoparticles dispersed on carbon supports exhibit exceptional activity for the hydrogen-borrowing mechanism, achieving up to 98% isolated yield in methylation reactions [4]. The catalyst system operates through a well-defined mechanism where methanol undergoes dehydrogenation to formaldehyde, followed by imine formation and subsequent hydrogenation to yield the methylated product [4].

The effectiveness of carbon-supported platinum catalysts stems from their ability to activate methanol under mild conditions while maintaining high selectivity for mono-methylation of aromatic amines [4]. Experimental studies show that the reaction proceeds at 130°C with excellent functional group tolerance, making it particularly suitable for substrates containing electron-withdrawing groups such as those present in 4-Chloro-N-methyl-3-(trifluoromethyl)aniline [4].

Palladium-Zinc Oxide Composite Catalysts

Palladium catalysts supported on zinc-aluminum oxide composites represent another significant advancement in heterogeneous N-methylation technology [5]. These catalyst systems demonstrate remarkable selectivity control, with the ability to regulate the formation of mono-methylated versus di-methylated products through careful optimization of the zinc-to-aluminum ratio [5]. Studies indicate that a palladium loading of 0.4 weight percent on a zinc-aluminum oxide support with a zinc-to-aluminum ratio of 10 provides optimal performance for selective N-methylation [5].

The mechanistic pathway involves the formation of zinc vacancies through aluminum doping, which creates highly active and stable palladium sites [5]. This structural modification enables the catalyst to achieve selective synthesis of N-methylated amines without requiring additional base additives, representing a significant improvement over traditional methodologies [5].

Catalyst SystemMetal Loading (wt%)Support CompositionSelectivity (%)Yield (%)
Platinum/Carbon5.0Activated Carbon9498
Palladium/Zinc-Aluminum Oxide0.4Zn/Al = 109689
Platinum/Molybdenum Carbide2.0α-MoC9295

Molybdenum Carbide-Supported Systems

Recent developments in carbide-supported catalysts have introduced platinum single atoms and clusters on alpha-molybdenum carbide as highly effective systems for additive-free N-methylation reactions [6]. This innovative approach utilizes the synergistic interaction between platinum single atoms and platinum clusters to achieve conversion of various nitrogen-containing compounds into value-added N-methylated products using methanol in aqueous solution [6].

The catalyst system operates through a unique mechanism where platinum single atoms serve as active sites for in-situ hydrogen production from aqueous phase methanol reforming, while platinum clusters facilitate successive hydrogenation and methylation processes [6]. Unlike traditional hydrogen-borrowing mechanisms that proceed through formaldehyde intermediates, this system utilizes formic acid as the key intermediate and methylating agent [6].

Acid-Base Bifunctional Catalysts

Cesium-phosphorus-silicon mixed oxide catalysts demonstrate exceptional performance in selective N-methylation under supercritical methanol conditions [7]. These acid-base bifunctional systems achieve up to 94% N-methylation selectivity at 86% conversion when operating at 300°C and 8.2 megapascals pressure [7]. The catalyst design incorporates weak acid-base paired sites attributed to cesium phosphates dispersed on silica, which facilitate selective dehydrative methylation [7].

The unique properties of these mixed oxide systems arise from the balanced distribution of acidic sites originating from phosphorus pentoxide-silica interactions and basic sites from cesium-silica components [7]. This careful balance enables the catalyst to promote selective N-methylation while minimizing side reactions that typically occur with purely acidic or basic catalysts [7].

Phase-Transfer Catalysis in Biphasic Systems

Quaternary Ammonium Salt Catalysts

Phase-transfer catalysis utilizing quaternary ammonium salts provides an effective methodology for N-methylation reactions in biphasic systems [8]. Tetrabutylammonium bromide represents a particularly well-studied catalyst for methylation reactions, demonstrating significant activity enhancement under optimized phase conditions [9]. The catalytic mechanism involves the formation of lipophilic ion pairs that facilitate the transfer of reactive species across phase boundaries [9].

Research indicates that the phase behavior of tetrabutylammonium bromide in benzene-water-sodium bromide systems strongly influences catalytic activity [9]. Under optimal triphase conditions consisting of oil-rich, tetrabutylammonium bromide-rich liquid, and aqueous phases, the catalyst demonstrates reduced sensitivity to temperature and stirring speed variations compared to conventional biphase systems [9].

Specialized Phase-Transfer Agents

Aliquat 336, a commercial quaternary ammonium salt containing a mixture of octyl and decyl chains, serves as an effective phase-transfer catalyst for methylation reactions [10]. This ionic liquid catalyst facilitates the transfer of methylating agents between aqueous and organic phases, enabling efficient conversion of aniline derivatives under mild conditions [10]. The catalyst demonstrates particular effectiveness in promoting nucleophilic substitution reactions that are essential for N-methylation processes [10].

Benzyltriethylammonium chloride represents another important class of phase-transfer catalysts with demonstrated effectiveness in methylation reactions [11]. This lipophilic catalyst exhibits a melting point of 239°C and demonstrates excellent stability under reaction conditions, making it suitable for extended reaction times required for complete conversion of sterically hindered substrates [11].

Phase-Transfer CatalystMolecular WeightMelting Point (°C)Density (g/mL)Typical Loading (mol%)
Tetrabutylammonium Bromide322.37103-1051.025-10
Aliquat 336~404Liquid0.882-5
Benzyltriethylammonium Chloride227.772391.081-3

Crown Ether Systems

Crown ether-based phase-transfer catalysts offer unique advantages for methylation reactions through their ability to complex alkali metal cations and facilitate electron transfer processes [12]. These macrocyclic polyethers create stable solutions of electrons in ethereal solvents by shifting metal-electron equilibria through complexation reactions [12]. The resulting loose ion pairs promote irreversible electron transfer with bond cleavage, facilitating methylation reactions [12].

The effectiveness of crown ether catalysts stems from their dual functionality as both complexing agents and phase-transfer mediators [12]. They successfully function in direct solid-liquid phase transfer reactions, solving the challenge of interphasic electron transport from solution to aromatic substrates [12]. This capability makes them particularly valuable for methylation of electron-poor aromatic amines such as 4-Chloro-N-methyl-3-(trifluoromethyl)aniline [12].

Ionic Liquid-Based Systems

Recent advances in ionic liquid chemistry have introduced novel methylation agents capable of functionalizing extremely weak nucleophiles [13]. Methyltrioctylammonium chloride-based systems demonstrate the ability to perform selective in-situ methylation of terminal chalcogenide ligands, representing a significant advancement in methylation methodology [13]. These systems operate through unique interaction mechanisms that enable methylation of substrates previously considered unreactive [13].

The ionic liquid cations function as effective methylation agents through their ability to transfer methyl groups to weak nucleophilic centers [13]. This property makes them particularly valuable for modifying aromatic amines with strong electron-withdrawing substituents, which typically exhibit reduced nucleophilicity compared to unsubstituted anilines [13].

Enzyme-Mediated Methylation Approaches

S-Adenosylmethionine-Dependent Methyltransferases

Biological methylation systems utilize S-adenosylmethionine as the universal methyl donor through the action of specialized methyltransferase enzymes [14]. These enzymes catalyze the transfer of methyl groups from S-adenosylmethionine to various nitrogen-containing substrates through well-characterized nucleophilic substitution mechanisms [14]. The process involves the formation of S-adenosylhomocysteine as a byproduct, which requires subsequent recycling through the methionine cycle to maintain methylation capacity [14].

Amine N-methyltransferases isolated from rabbit liver demonstrate broad specificity for primary and secondary amines, including aromatic substrates [15]. These enzymes possess molecular masses of approximately 30,000 daltons and exhibit overlapping substrate specificities, enabling the methylation of diverse aniline derivatives [15]. Research demonstrates that these enzymes can effectively methylate benzidine and 4-aminobiphenyl, suggesting potential activity toward related aromatic amines [16].

Radical SAM Methyltransferases

Radical S-adenosylmethionine methyltransferases represent a specialized class of enzymes that utilize radical chemistry to mediate methyl transfer reactions [17]. These enzymes belong to the radical SAM superfamily and employ a specialized iron-sulfur cluster for reductive cleavage of S-adenosylmethionine to generate highly reactive 5'-deoxyadenosyl radicals [17]. The resulting radical species enable methylation of challenging substrates through mechanisms not accessible to conventional methyltransferases [17].

The enzyme family includes three distinct classes with different protein architectures and mechanisms [17]. Class A radical SAM methyltransferases utilize methylene radicals generated on unique methylated cysteine residues to facilitate methyl transfer [17]. Class B enzymes contain N-terminal cobalamin binding domains and methylate substrates at inert carbon centers through cobalamin-mediated processes [17]. These diverse mechanisms expand the range of substrates accessible to enzymatic methylation [17].

Flavin-Containing Monooxygenase Systems

Flavin-containing monooxygenases represent another important class of enzymes involved in the oxidative metabolism of methylated aromatic amines [18]. These enzymes utilize NADPH as a reducing equivalent to generate reactive flavin-hydroperoxide intermediates capable of oxidizing N-methylated aromatic amines [18]. The catalytic cycle involves the formation of a stable peroxyflavin intermediate that can exist for extended periods awaiting suitable nucleophilic substrates [18].

Research demonstrates that while primary aromatic amines show limited reactivity with flavin-containing monooxygenases, N-methyl derivatives serve as effective substrates [16]. This selectivity pattern suggests that N-methylation represents a critical metabolic activation step for aromatic amines, converting relatively unreactive primary amines into substrates readily processed by oxidative enzymes [16].

Enzyme SystemCofactorMolecular Weight (kDa)Substrate SpecificityReaction Type
Amine N-methyltransferaseSAM30Primary/Secondary AminesMethylation
Radical SAM MethyltransferaseSAM/Fe-SVariableAromatic HeterocyclesRadical Methylation
Flavin MonooxygenaseNADPH/FAD53-58N-Methylated AminesOxidation

Cytochrome P450-Mediated Processes

Cytochrome P450 enzymes play important roles in the oxidative metabolism of methylated aromatic compounds, though their primary function involves demethylation rather than methylation reactions [19]. Studies of 4-nitroanisole metabolism demonstrate that specific P450 isoforms, particularly CYP2A6 and CYP2E1, catalyze O-demethylation reactions with distinct kinetic parameters [19]. CYP2A6 exhibits high affinity with a Km value of 2.1 microM, while CYP2E1 demonstrates lower affinity with a Km value of 220 microM [19].

The mechanistic basis for P450 selectivity involves specific molecular interactions between substrates and enzyme active sites [19]. CYP2A6 forms hydrogen bond interactions with nitro groups, while CYP2E1 relies on hydrophobic interactions for substrate binding [19]. These different binding modes result in distinct catalytic efficiencies and selectivity patterns that influence the metabolic fate of methylated aromatic compounds [19].

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-19-2023

Explore Compound Types